5-Fluoro-2-(4-methoxyphenyl)benzoic acid
Description
5-Fluoro-2-(4-methoxyphenyl)benzoic acid is a benzoic acid derivative featuring a fluorine atom at the 5-position and a 4-methoxyphenyl group at the 2-position of the aromatic ring.
Properties
IUPAC Name |
5-fluoro-2-(4-methoxyphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-18-11-5-2-9(3-6-11)12-7-4-10(15)8-13(12)14(16)17/h2-8H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWBWEPAANZUDOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C=C(C=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50653520 | |
| Record name | 4-Fluoro-4'-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50653520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1181566-86-8 | |
| Record name | 4-Fluoro-4'-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50653520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-(4-methoxyphenyl)benzoic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed using a boronic acid derivative and a halogenated benzoic acid under palladium catalysis . The reaction conditions usually include a base such as potassium carbonate, a solvent like toluene or ethanol, and a temperature range of 80-100°C .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-2-(4-methoxyphenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The fluorine atom can be reduced to form a hydrogen-substituted benzoic acid.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
- Oxidation leads to the formation of 5-Fluoro-2-(4-carboxyphenyl)benzoic acid.
- Reduction results in 2-(4-methoxyphenyl)benzoic acid.
- Substitution reactions yield various derivatives depending on the nucleophile used .
Scientific Research Applications
5-Fluoro-2-(4-methoxyphenyl)benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(4-methoxyphenyl)benzoic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. The methoxy group increases its lipophilicity, facilitating its passage through cell membranes. These properties enable the compound to modulate various biochemical pathways .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key physicochemical properties and structural features of 5-Fluoro-2-(4-methoxyphenyl)benzoic acid and its analogs:
Key Observations:
- Substituent Effects on Melting Points : Fluorine substituents (as in 3c ) correlate with higher melting points (216–218°C) compared to chloro (3a , 198–200°C) or trifluoromethyl (3b , 186–190°C) analogs. This suggests that smaller, electronegative groups improve crystal packing .
- Bioactivity : The introduction of bulky groups, such as 3-(octyloxy)benzamido in , enhances antibacterial potency (ED50 ~0.15 μg/mL) by increasing lipophilicity and membrane penetration . In contrast, the 4-methoxyphenyl group in the target compound may balance hydrophobicity and aromatic π-π interactions.
- Acidity and Solubility: The carboxylic acid group in benzoic acid derivatives confers acidity (pKa ~4.2), while substituents like methoxy (electron-donating) or fluorine (electron-withdrawing) modulate electronic effects. For example, the amino group in 4-Amino-2-fluoro-5-methoxybenzoic acid increases solubility in acidic environments .
Biological Activity
5-Fluoro-2-(4-methoxyphenyl)benzoic acid is an organic compound with significant biological activity, primarily attributed to its unique chemical structure. This compound, characterized by a fluorine atom at the second position and a 4-methoxyphenyl group, has been the focus of various studies aimed at understanding its potential therapeutic applications, particularly in the fields of anti-inflammatory and anticancer research.
- Molecular Formula : C14H11FO3
- Molecular Weight : 246.24 g/mol
- Structure : The compound consists of a benzoic acid backbone modified by the presence of a fluorine atom and a methoxy group, which play crucial roles in its biological interactions.
The mechanism of action for this compound involves its interaction with various biological targets, including enzymes and receptors. The presence of fluorine enhances its metabolic stability and binding affinity, while the methoxy group may improve selectivity towards specific biological pathways. Research indicates that this compound can modulate inflammatory responses and may inhibit certain enzymes associated with cancer progression .
Anti-inflammatory Properties
Studies have shown that this compound exhibits notable anti-inflammatory effects. It is believed to inhibit the production of pro-inflammatory cytokines and reduce inflammation through various signaling pathways. Preliminary investigations suggest that it may interact with receptors involved in inflammatory processes, potentially acting as an inhibitor .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Research indicates that it may inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This action suggests a potential mechanism for inducing apoptosis in cancer cells. In vitro studies have demonstrated that this compound can effectively reduce cell viability in various cancer cell lines, including HeLa cells .
Case Studies and Research Findings
- Inhibition of Tubulin Polymerization :
- Cytotoxicity in Cancer Cells :
- Inflammatory Response Modulation :
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| This compound | Fluorine and methoxy groups | Anti-inflammatory, anticancer |
| 5-Fluoro-2-methoxybenzoic acid | Fluorine atom only | Moderate anti-inflammatory activity |
| 5-Fluoro-2-(2-methoxyphenyl)benzoic acid | Different methoxy positioning | Limited biological activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
